molecular formula C22H16N4O8 B11536401 2-[(Z)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

2-[(Z)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11536401
M. Wt: 464.4 g/mol
InChI Key: OWICWGOFYUFIBP-QRVIBDJDSA-N
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Description

2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Schiff Base: The initial step involves the condensation of 4-methoxybenzaldehyde with aniline to form the Schiff base, 4-methoxybenzylideneaniline.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, potentially inhibiting their activity or altering their function. The nitro groups may also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-[(Z)-{[(4-Methoxyphenyl)formamido]imino}methyl]phenyl 3,5-dinitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H16N4O8

Molecular Weight

464.4 g/mol

IUPAC Name

[2-[(Z)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C22H16N4O8/c1-33-19-8-6-14(7-9-19)21(27)24-23-13-15-4-2-3-5-20(15)34-22(28)16-10-17(25(29)30)12-18(11-16)26(31)32/h2-13H,1H3,(H,24,27)/b23-13-

InChI Key

OWICWGOFYUFIBP-QRVIBDJDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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